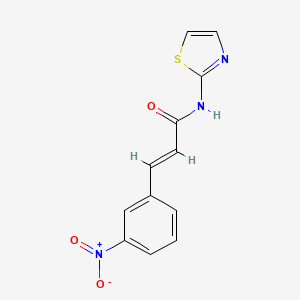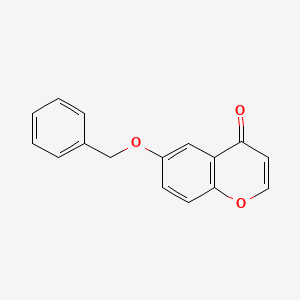
6-(Benzyloxy)-4H-chromen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Benciloxi)-4H-cromen-4-ona es un compuesto químico que pertenece a la clase de las cromonas, conocidas por sus diversas actividades biológicas. Este compuesto presenta un grupo benciloxi unido a la posición 6 del anillo de cromona, lo que puede influir en sus propiedades químicas y actividades biológicas.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 6-(Benciloxi)-4H-cromen-4-ona típicamente implica los siguientes pasos:
Material de partida: La síntesis comienza con un derivado de cromona adecuado.
Bencilación: El derivado de cromona se somete a bencilación, donde se introduce un grupo benciloxi en la posición 6. Esto se puede lograr utilizando bromuro de bencilo en presencia de una base como el carbonato de potasio.
Ciclación: El producto intermedio se cicla luego para formar la estructura final de cromona.
Métodos de Producción Industrial
Los métodos de producción industrial para 6-(Benciloxi)-4H-cromen-4-ona pueden implicar versiones optimizadas de las rutas sintéticas anteriores, con un enfoque en el rendimiento, la pureza y la rentabilidad. Estos métodos a menudo emplean reactores de flujo continuo y técnicas avanzadas de purificación para garantizar una producción de alta calidad.
Análisis De Reacciones Químicas
Tipos de Reacciones
6-(Benciloxi)-4H-cromen-4-ona puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar quinonas u otros derivados oxidados.
Reducción: Las reacciones de reducción pueden convertir el anillo de cromona en derivados de dihidrocromenona.
Sustitución: Las reacciones de sustitución electrófila pueden introducir varios sustituyentes en el anillo de cromona.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Se utilizan agentes reductores como borohidruro de sodio o hidruro de aluminio y litio.
Sustitución: Se emplean reactivos como halógenos (cloro, bromo) y agentes de nitración (ácido nítrico) en condiciones ácidas o básicas.
Productos Principales Formados
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir quinonas, mientras que la reducción puede producir dihidrocromenonas.
Aplicaciones Científicas De Investigación
6-(Benciloxi)-4H-cromen-4-ona tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas más complejas.
Biología: El compuesto se estudia por sus posibles actividades biológicas, incluidas las propiedades antiinflamatorias y antioxidantes.
Medicina: Se están realizando investigaciones para explorar su potencial como agente terapéutico para diversas enfermedades.
Industria: Se utiliza en el desarrollo de colorantes, pigmentos y otros productos químicos industriales.
Mecanismo De Acción
El mecanismo de acción de 6-(Benciloxi)-4H-cromen-4-ona implica su interacción con objetivos moleculares y vías específicas:
Objetivos moleculares: El compuesto puede interactuar con enzimas, receptores y otras proteínas, modulando su actividad.
Vías involucradas: Puede influir en las vías de señalización relacionadas con la inflamación, el estrés oxidativo y la proliferación celular.
Comparación Con Compuestos Similares
Compuestos Similares
6-Hidroxi-4H-cromen-4-ona: Estructura similar pero con un grupo hidroxilo en lugar de un grupo benciloxi.
6-Metoxi-4H-cromen-4-ona: Presenta un grupo metoxi en la posición 6.
4H-Croman-4-ona: El compuesto madre sin ningún sustituyente en la posición 6.
Singularidad
6-(Benciloxi)-4H-cromen-4-ona es única debido a la presencia del grupo benciloxi, que puede mejorar su lipofilia e influir en su actividad biológica. Esto lo convierte en un compuesto valioso para la investigación y posibles aplicaciones terapéuticas.
Propiedades
Fórmula molecular |
C16H12O3 |
|---|---|
Peso molecular |
252.26 g/mol |
Nombre IUPAC |
6-phenylmethoxychromen-4-one |
InChI |
InChI=1S/C16H12O3/c17-15-8-9-18-16-7-6-13(10-14(15)16)19-11-12-4-2-1-3-5-12/h1-10H,11H2 |
Clave InChI |
IGTIIYNFBAHPEJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)OC=CC3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[(E)-(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-2-phenylacetohydrazide](/img/structure/B11999442.png)



![9-Bromo-5-(4-fluorophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11999467.png)
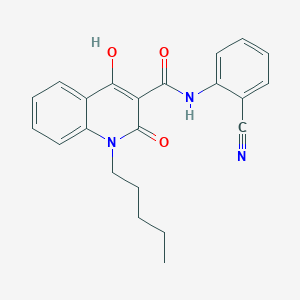
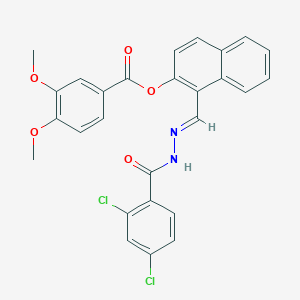
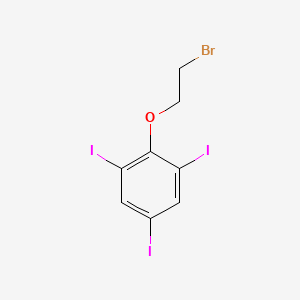


![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E,2E)-3-(furan-2-yl)-2-methylprop-2-en-1-ylidene]acetohydrazide](/img/structure/B11999498.png)
![1-{4-[2-(Naphthalen-1-yloxy)ethyl]piperazin-1-yl}-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11999501.png)

